molecular formula C16H25NO B11015657 2-methyl-N-(octan-2-yl)benzamide

2-methyl-N-(octan-2-yl)benzamide

Cat. No.: B11015657
M. Wt: 247.38 g/mol
InChI Key: GYVHGRPQKFUYER-UHFFFAOYSA-N
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Description

2-Methyl-N-(octan-2-yl)benzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a branched octan-2-yl amine moiety. The compound’s molecular formula is C₁₆H₂₅NO, with a molar mass of 247.38 g/mol . The branched alkyl chain at the amide nitrogen distinguishes it from linear alkyl analogs and aromatic-substituted benzamides.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-methyl-N-octan-2-ylbenzamide

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-11-14(3)17-16(18)15-12-9-8-10-13(15)2/h8-10,12,14H,4-7,11H2,1-3H3,(H,17,18)

InChI Key

GYVHGRPQKFUYER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of 2-methyl-N-(octan-2-yl)benzamide involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. These precursors react with amine derivatives to yield the desired compound .

Reaction Conditions: The reaction conditions typically involve refluxing the reactants in suitable solvents (such as ethanol or methanol) with appropriate catalysts. Purification methods include recrystallization and column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, laboratory-scale synthesis provides valuable insights for potential scale-up.

Chemical Reactions Analysis

Types of Reactions:

2-methyl-N-(octan-2-yl)benzamide: can undergo various reactions, including:

    Oxidation: Oxidative processes may lead to the formation of different functional groups.

    Reduction: Reduction reactions can modify the amide or aromatic ring.

    Substitution: Substituents on the benzene ring can be replaced.

    Amidation: Formation of amide bonds with amines.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine or chlorine).

    Amidation: Amine reactants (e.g., octan-2-amine).

Major Products: The major products depend on the specific reaction conditions. For example, amidation yields This compound as the primary product.

Scientific Research Applications

Chemistry and Biology:

    Chemical Research: Investigating the reactivity and properties of benzamides.

    Biological Studies: Assessing their effects on cellular processes.

Medicine:

    Antibacterial Properties: Evaluating its potential as an antibacterial agent.

    Anti-Inflammatory Effects: Studying its role in inflammation modulation.

Industry:

    Plastic and Rubber Industry: Benzamides find applications in these sectors.

Mechanism of Action

The exact mechanism by which 2-methyl-N-(octan-2-yl)benzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

2-Methyl-N-octylbenzamide (CAS 58278-19-6)
  • Structure : Linear octyl chain (C₈H₁₇) at the amide nitrogen.
  • Molecular Formula: C₁₆H₂₅NO (identical to the target compound).
  • Branched chains, as in the target compound, may reduce crystallization tendencies, favoring amorphous solid states.
N-(4-Chlorophenyl)-2-methylbenzamide
  • Structure : Aromatic 4-chlorophenyl substituent.
  • Key Differences :
    • The aryl group introduces π-π stacking interactions, increasing melting points (e.g., 160–165°C) compared to alkyl-substituted analogs .
    • The trans configuration of N–H and C=O bonds is conserved, but steric hindrance from the ortho-methyl group may restrict rotational freedom .
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • Structure: Anthraquinone-based directing group.
  • Applications: The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a property absent in the target compound due to its non-coordinating alkyl chain . Electronic effects from the anthraquinone moiety enhance stabilization of transition metal intermediates.
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • Structure : Thiourea group with pyridine substitution.
  • Applications :
    • The thiourea moiety enables hydrogen bonding, making it suitable for antibacterial studies (e.g., MIC value determination) .
    • In contrast, the target compound’s alkyl chain prioritizes lipophilicity over polar interactions.
2-Methyl-N-(2-piperidin-1-ylphenyl)benzamide (CID2340325)
  • Structure : Piperidine-substituted phenyl group.
  • Biological Relevance :
    • Acts as a positive allosteric modulator of the EP2 receptor (fold shift = 3.2 in PGE₂ EC₅₀ assays) .
    • Replacing piperidine with morpholine (e.g., TG6–268) abolishes activity, highlighting the necessity of cyclic amine motifs for receptor binding .
  • Comparison :
    • The target compound’s alkyl chain lacks the steric and electronic features required for EP2 modulation, limiting its utility in this context.
2-Methyl-N-(1H-tetrazol-5-yl)benzamide
  • Structure : Tetrazole ring (polar bioisostere).
  • Properties :
    • High polar surface area (74.85 Ų) and hydrogen-bonding capacity (logP = 0.43) .
    • Suitable for drug design targeting enzymes or receptors requiring polar interactions, unlike the hydrophobic target compound.

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